molecular formula C24H26N4O2S B2432577 3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251547-16-6

3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2432577
CAS RN: 1251547-16-6
M. Wt: 434.56
InChI Key: SRJKTNNBRVPKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Compounds similar to 3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have demonstrated significant herbicidal activity on a broad spectrum of vegetation at low application rates. These compounds effectively control unwanted plants in agricultural settings (Moran, 2003).

Antifungal and Insecticidal Properties

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which includes compounds structurally related to this compound, displayed good antifungal activities and insecticidal activity. Certain derivatives demonstrated high inhibition rates against fungal pathogens and significant mortality rates against insect pests, indicating their potential as antifungal and insecticidal agents (Xu et al., 2017).

Potential Antimalarial Agents

Studies have identified compounds within the [1,2,4]triazolo[4,3-a]pyridine class, such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, as promising antimalarial agents. These compounds showed good in vitro antimalarial activity against Plasmodium falciparum, suggesting their potential in antimalarial drug discovery programs (Karpina et al., 2020).

Antimicrobial Activity

Several studies have synthesized derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and tested them for antimicrobial activity. These compounds exhibited significant biological activity against various microorganisms, indicating their potential use as antimicrobial agents (Abdel-Motaal & Raslan, 2014); (El‐Kazak & Ibrahim, 2013).

Anticancer and Radiosensitizing Evaluation

Novel series of sulfonamide derivatives, related to the chemical structure , have been synthesized and evaluated for their in-vitro anticancer activity. These compounds demonstrated higher activity than standard drugs in some cases, suggesting their potential as anticancer agents. Additionally, some compounds enhanced the cell killing effect of γ-radiation, indicating their potential use in radiosensitizing applications (Ghorab et al., 2015).

properties

IUPAC Name

3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-19-12-14-21(15-13-19)28(17-20-10-8-18(3)9-11-20)31(29,30)22-7-6-16-27-23(5-2)25-26-24(22)27/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJKTNNBRVPKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.